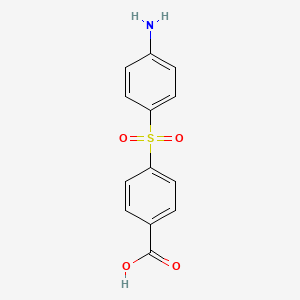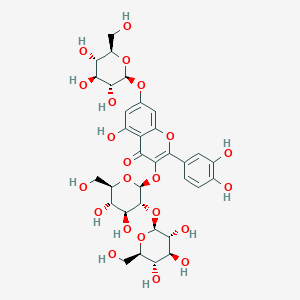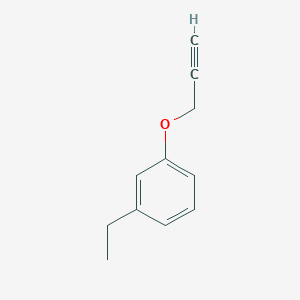
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chlorine atom, a methyl group, a phenylethenyl group, and a propan-2-yl group attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylpyrimidine and styrene.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the phenylethenyl group, converting it to a phenylethyl group.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the chlorine atom and other substituents can influence its electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-4-methyl-2-propan-2-ylpyrimidine: Lacks the phenylethenyl group, which may result in different biological activities.
4-Methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the chlorine atom, potentially altering its reactivity and binding properties.
5-Chloro-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the methyl group, which may affect its steric and electronic characteristics.
Uniqueness
The presence of the chlorine atom, methyl group, phenylethenyl group, and propan-2-yl group in 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine makes it unique
Eigenschaften
Molekularformel |
C16H17ClN2 |
|---|---|
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
5-chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17ClN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI-Schlüssel |
KABALDQFQVGBFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)
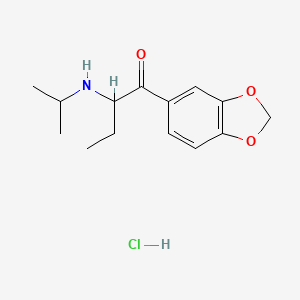

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
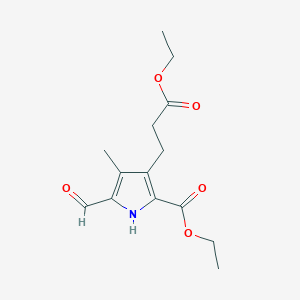
![5-(2-hydroxy-5-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14080600.png)



